molecular formula C15H11NO5S2 B2442282 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate CAS No. 896306-58-4

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate

Cat. No.: B2442282
CAS No.: 896306-58-4
M. Wt: 349.38
InChI Key: QZEYNNZTKGJVBP-UHFFFAOYSA-N
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a complex organic compound that features a unique combination of thiazole, pyran, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated synthesis equipment to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting or activating certain pathways. For example, it might inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is unique due to its combination of thiazole, pyran, and furan moieties, which may confer distinct chemical and biological properties not found in similar compounds.

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl furan-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a key intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic, highlighting its relevance in drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O5SC_{18}H_{18}N_{2}O_{5}S, with a molecular weight of approximately 378.41 g/mol. The structure features significant functional groups, including thiazole and pyran rings, which are known to confer various biological activities. The presence of these heterocyclic systems is crucial for understanding its chemical behavior and potential pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Similar compounds have shown significant pharmacological effects, often modulating enzyme activity or disrupting cellular processes through their binding affinities. The thiazole moiety may interact with enzymes or receptors, while the pyran ring contributes to the overall binding specificity.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antibacterial Activity : The compound's structural features suggest potential antibacterial properties, similar to those observed in other thiazole derivatives.
  • Antitumor Activity : Preliminary studies indicate that derivatives of thiazole can exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole-integrated compounds have shown promising results in inhibiting tumor growth, with IC50 values suggesting effective antiproliferative activity.
  • Anticonvulsant Activity : Thiazole derivatives have been investigated for their anticonvulsant properties, indicating potential therapeutic applications in seizure disorders.

Data Summary and Case Studies

The following table summarizes key findings from recent research on the biological activities of thiazole derivatives and related compounds:

Activity Compound IC50 Value Reference
AntitumorThiazole derivative (Compound 9)1.61 ± 1.92 µg/mL
AnticonvulsantThiazole-integrated pyrrolidinMedian ED50
AntibacterialPrulifloxacin derivativeVaries by strain

Case Study: Antitumor Activity

A study investigating the antitumor properties of thiazole derivatives revealed that specific substitutions on the thiazole ring significantly enhance cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups at strategic positions exhibited improved activity compared to their unsubstituted counterparts. Molecular dynamics simulations indicated that these compounds primarily interact with target proteins through hydrophobic contacts and limited hydrogen bonding, underscoring the importance of structural modifications for enhancing biological efficacy.

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S2/c1-9-7-22-15(16-9)23-8-10-5-11(17)13(6-20-10)21-14(18)12-3-2-4-19-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEYNNZTKGJVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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